Dimethyl 2-hydroxypentanedioate
Description
Contextualization within Organic Synthesis and Chemical Biology
In the field of organic synthesis, the quest for efficient and stereoselective methods to construct intricate molecules is paramount. Dimethyl 2-hydroxypentanedioate (B1228988) serves as a valuable precursor, offering multiple functional groups that can be selectively manipulated. The hydroxyl group can be used for further functionalization or can direct the stereochemical outcome of subsequent reactions. The two ester groups provide handles for chain elongation or modification, making it a versatile intermediate in the synthesis of a variety of target molecules.
From a chemical biology perspective, the structural motif of α-hydroxy dicarboxylic acids and their esters is found in various biologically active natural products and metabolites. Understanding the synthesis and properties of molecules like Dimethyl 2-hydroxypentanedioate can provide insights into metabolic pathways and aid in the design of novel bioactive compounds.
Significance as a Chiral Building Block in Advanced Molecular Construction
The true value of this compound in advanced molecular construction lies in its chirality. The stereocenter at the C2 position makes it a valuable chiral building block, or "synthon," for asymmetric synthesis. By starting with an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into a target molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates efficacy and safety.
The ability to access both the (R)- and (S)-enantiomers of this compound, often through enzymatic resolution or asymmetric synthesis, further enhances its utility, allowing for the synthesis of either enantiomer of a target molecule.
Overview of Prior Research Directions and Gaps
Prior research has largely focused on the synthesis and application of related glutarate and succinate (B1194679) derivatives. While the diethyl analogue, Diethyl 2-hydroxypentanedioate, has been identified as a metabolite, specific and in-depth research on this compound remains somewhat limited in publicly available literature.
A significant gap exists in the detailed exploration of this compound's reactivity and its application in the total synthesis of complex natural products. While its potential as a chiral building block is recognized, a broader range of documented examples demonstrating its utility is needed. Furthermore, a deeper investigation into its potential roles in chemical biology, beyond its structural similarity to known metabolites, represents an open area for future research.
Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Dimethyl (2R)-2-hydroxypentanedioate | C₇H₁₂O₅ | 176.17 | 55094-98-9 |
| (S)-Dimethyl 2-hydroxypentanedioate | C₇H₁₂O₅ | 176.17 | 55094-97-8 echemi.com |
| Diethyl 2-hydroxypentanedioate | C₉H₁₆O₅ | 204.22 | 69134-53-8 nih.govresearchgate.net |
| 2-Hydroxyglutaric acid | C₅H₈O₅ | 148.11 | 2889-31-8 |
Synthetic Routes to this compound Explored
This compound, a significant chemical intermediate, can be synthesized through various methodologies, including the preparation of its racemic form and the more complex enantioselective synthesis of its (S) and (R) isomers. These approaches are critical for applications where specific stereochemistry is required.
Established Synthetic Pathways for Racemic this compound
The synthesis of racemic this compound is most commonly achieved through a two-step process. This begins with the synthesis of its precursor, racemic 2-hydroxyglutaric acid, followed by esterification.
A prevalent method for producing racemic 2-hydroxyglutaric acid involves the reduction of 2-ketoglutaric acid. This transformation is typically carried out using a chemical reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose due to its selectivity in reducing ketones and aldehydes. commonorganicchemistry.compressbooks.pubchemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the ketone carbonyl group of 2-ketoglutaric acid, forming an alkoxide intermediate. Subsequent protonation yields the hydroxyl group of 2-hydroxyglutaric acid. pressbooks.publibretexts.org
Once racemic 2-hydroxyglutaric acid is obtained, it undergoes esterification to yield this compound. The Fischer-Speier esterification is a classic and widely used method for this conversion. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comathabascau.ca This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed as a byproduct is removed. masterorganicchemistry.comathabascau.ca
Enantioselective Synthesis of (S)-Dimethyl 2-hydroxypentanedioate
The synthesis of the enantiomerically pure (S)-Dimethyl 2-hydroxypentanedioate can be approached through two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis Approaches
One notable asymmetric route to (S)-2-hydroxyglutaric acid, the precursor to the (S)-ester, involves the diazotization of L-glutamine. nih.gov In this process, the amino group of L-glutamine is converted into a diazonium group, which is then displaced by a hydroxyl group with retention of the original stereochemistry at the alpha-carbon. This method provides a direct pathway to the desired (S)-enantiomer.
Resolution of Racemic this compound
Alternatively, the (S)-enantiomer can be isolated from a racemic mixture of this compound or its corresponding diacid through resolution techniques.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. nih.govnih.govyoutube.com For the resolution of 2-hydroxyglutaric acid enantiomers, chiral columns such as those based on ristocetin (B1679390) A glycopeptide have been successfully employed. nih.govsigmaaldrich.com This method allows for the direct separation and quantification of the D- and L-enantiomers. sigmaaldrich.com Another approach involves the use of cinchonan (B1244166) carbamate-based weak chiral anion exchangers. nih.gov Furthermore, chiral mobile phase additives, such as copper(II) acetate (B1210297) and N,N-dimethyl-L-phenylalanine, can be used with an achiral column to form diastereomeric complexes that can then be separated. researchgate.net
A classical method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral base. wikipedia.orglibretexts.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org For 2-hydroxyglutaric acid, a suitable enantiomerically pure base, such as brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethylamine, can be used to form diastereomeric salts. libretexts.orglibretexts.org Once the less soluble diastereomeric salt is isolated through crystallization, the pure (S)-2-hydroxyglutaric acid can be regenerated by treatment with a strong acid. libretexts.org
Enantioselective Synthesis of (R)-Dimethyl 2-hydroxypentanedioate
The synthesis of the (R)-enantiomer of this compound is less commonly described in the literature compared to the (S)-enantiomer. However, analogous methods to those used for the (S)-enantiomer can be applied.
Asymmetric synthesis could potentially be achieved through the enzymatic reduction of 2-ketoglutaric acid. While many dehydrogenases produce the (S)-enantiomer, specific enzymes could be selected or engineered to yield the (R)-product. For instance, D-2-hydroxyglutarate dehydrogenase from Ralstonia solanacearum shows high specificity for D-2-hydroxyglutaric acid (the (R)-enantiomer). nih.gov
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-hydroxypentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLBMNYOOCEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511860 | |
| Record name | Dimethyl 2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81077-10-3 | |
| Record name | Dimethyl 2-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 2 Hydroxypentanedioate
Enantioselective Synthesis of (R)-Dimethyl 2-hydroxypentanedioate (B1228988)
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. A key strategy for the synthesis of Dimethyl 2-hydroxypentanedioate is the asymmetric reduction of its corresponding keto-ester, Dimethyl 2-oxoglutarate. Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful tool for this transformation due to the high stereoselectivity often exhibited by enzymes like alcohol dehydrogenases. nih.govnih.gov
Research has demonstrated the use of marine sponges as a source of biocatalysts. In one study, the marine sponge Cliona varians was used for the bioreduction of Dimethyl 2-oxoglutarate. nih.gov The study investigated the effect of various additives on the conversion and enantioselectivity of the reaction. It was observed that in the absence of an additive, the sponge did not reduce the substrate. However, the addition of certain carbohydrates and amino acids initiated the catalytic activity. nih.gov
The enantiomeric excess (e.e.) and the resulting stereochemistry of the this compound product were highly dependent on the additive used. For instance, the presence of L-aspartate, L-glutamate, and D-maltose led to the formation of the (S)-enantiomer, while sucrose (B13894), D-glucose, and D-fructose favored the formation of the (R)-enantiomer. nih.gov
Another notable biocatalyst is the yeast Rhodotorula rubra. A study on the asymmetric bioreduction of a ketosulfone highlighted the sensitivity of the reaction to parameters such as temperature, pH, and solvent concentration, which are typical considerations in optimizing whole-cell biotransformations. nih.gov While this study did not directly involve Dimethyl 2-oxoglutarate, it underscores the general principles and potential of yeast-mediated bioreductions for producing chiral alcohols.
The following table summarizes the findings from the bioreduction of Dimethyl 2-oxoglutarate using Cliona varians.
Table 1: Bioreduction of Dimethyl 2-oxoglutarate using Cliona varians with various additives. nih.gov
| Additive | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |
|---|---|---|---|
| None | 0 | - | - |
| L-Alanine | 0 | - | - |
| Glycine | 0 | - | - |
| L-Glutamate | 20 | 18 | S |
| L-Aspartate | 25 | 12 | S |
| Sucrose | 35 | 28 | R |
| D-Glucose | 28 | 25 | R |
| D-Fructose | 30 | 22 | R |
| D-Maltose | 18 | 15 | S |
Resolution of Racemic this compound
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For hydroxy esters like this compound, a common approach is the lipase-catalyzed acylation of the hydroxyl group or the hydrolysis of a corresponding acetate (B1210297) ester. Lipases are frequently employed due to their commercial availability, broad substrate scope, and often high enantioselectivity. mdpi.commdpi.comnih.gov
While specific studies on the enzymatic kinetic resolution of racemic this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds. For example, the lipase-catalyzed hydrolysis of racemic acetates has been successfully applied to produce enantiomerically pure or enriched alcohols. mdpi.com In such a process, one enantiomer of the racemic acetate is preferentially hydrolyzed by the lipase (B570770) to the corresponding alcohol, leaving the unreacted acetate enriched in the other enantiomer. The efficiency of this separation is quantified by the enantiomeric ratio (E).
Alternatively, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the less reactive enantiomer. nih.govcore.ac.uk This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are also powerful tools for the separation of enantiomers. mdpi.commdpi.com The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase. While specific HPLC methods for the resolution of this compound enantiomers are not detailed in the literature, methods for the separation of the parent diacid, 2-hydroxyglutaric acid, have been developed using chiral mobile phase additives or chiral columns. jst.go.jpresearchgate.net These approaches could likely be adapted for the dimethyl ester.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield, purity, and enantioselectivity of a chemical synthesis, while also considering economic and environmental factors. For biocatalytic processes, such as the enzymatic reduction of Dimethyl 2-oxoglutarate, key parameters to optimize include the choice of biocatalyst, substrate concentration, pH, temperature, co-solvent, and the use of additives. researchgate.netnih.gov
In the bioreduction of Dimethyl 2-oxoglutarate by Cliona varians, the type of additive was shown to be a crucial factor influencing both the conversion and the enantioselectivity of the reaction. nih.gov For instance, using sucrose as an additive resulted in a 35% conversion to the (R)-enantiomer with a 28% e.e., whereas L-glutamate gave a 20% conversion to the (S)-enantiomer with an 18% e.e. nih.gov Further optimization of parameters such as temperature, pH, and substrate and additive concentrations could potentially lead to improved yields and higher enantiomeric purity.
Process development studies for other yeast-mediated bioreductions have shown that the physiological state of the cells (e.g., stationary phase) can maximize the specific bioreduction rate. nih.gov Careful control and monitoring of the reaction progress are also essential to achieve the desired enantiomeric excess, as the selectivity can sometimes decrease at high conversions. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, several green chemistry aspects can be considered.
The use of biocatalysts, such as whole cells or isolated enzymes, is inherently a green approach. nih.gov These reactions are typically performed in aqueous media under mild conditions of temperature and pH, reducing the need for volatile organic solvents and extreme temperatures or pressures. Enzymes are also biodegradable and derived from renewable resources.
The synthesis of α-keto esters, the precursors to α-hydroxy esters like this compound, can also be approached from a green chemistry perspective. For example, the catalytic oxidation of α-hydroxy acids, which can be derived from biomass, presents a sustainable route to α-keto esters. mdpi.com
Electrochemical synthesis is another emerging green methodology that offers operational simplicity and avoids the use of hazardous reagents. mdpi.com The choice of solvents is also a key consideration in green chemistry. The development of syntheses in greener solvents or, ideally, in solvent-free systems, significantly improves the environmental profile of a process.
While specific green chemistry metrics and life cycle assessments for the synthesis of this compound are not yet available in the literature, the application of these principles, particularly through biocatalysis, offers a promising path toward more sustainable production methods.
Stereochemical Aspects of Dimethyl 2 Hydroxypentanedioate and Its Derivatives
Chiral Recognition in Reactions Involving Dimethyl 2-hydroxypentanedioate (B1228988)
Chiral recognition is a fundamental process where a chiral molecule or entity interacts differently with the two enantiomers of another chiral compound. In the context of Dimethyl 2-hydroxypentanedioate, this is most prominently observed in its enantioselective synthesis from a prochiral precursor, Dimethyl 2-oxoglutarate.
The most effective method for preparing enantiomerically enriched this compound is through the asymmetric hydrogenation of the ketone group in Dimethyl 2-oxoglutarate. wikipedia.org This transformation relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, which creates a chiral environment for the reaction.
The mechanism of chiral recognition involves the formation of a transient diastereomeric complex between the substrate (Dimethyl 2-oxoglutarate) and the chiral catalyst. For instance, ruthenium (Ru) catalysts bearing chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. The catalyst and substrate form a complex where the spatial arrangement is dictated by minimizing steric hindrance and optimizing electronic interactions. This preferential binding of the catalyst to one of the two prochiral faces of the ketone leads to the delivery of hydrogen from that specific face, resulting in the formation of one enantiomer of the hydroxyl compound in excess.
The choice of the chiral ligand is paramount for high enantioselectivity. Different ligands can lead to the preferential formation of either the (R) or (S) enantiomer. This principle is widely applied in the synthesis of various chiral alcohols and is a cornerstone of modern asymmetric catalysis. wikipedia.orgrsc.org
Enzymes also represent a class of highly efficient and specific chiral recognizers. The parent diacid, 2-hydroxyglutarate, is known to have distinct biological pathways for its D-(R) and L-(S) enantiomers, which are recognized by different enzymes. researchgate.netnih.govsigmaaldrich.com For example, mutated isocitrate dehydrogenase (IDH) enzymes specifically produce D-2-hydroxyglutarate. researchgate.netsigmaaldrich.com While specific studies on the enzymatic recognition of this compound are limited, it is reasonable to infer that enzymes like esterases or lipases could exhibit enantioselectivity in the hydrolysis of one ester group over the other, or in the hydrolysis of one enantiomer of the diester over the other.
Stereochemical Influence on Reaction Outcomes and Selectivity
The pre-existing stereocenter in this compound can influence the stereochemical outcome of reactions occurring at other parts of the molecule, a phenomenon known as diastereoselection. However, due to the flexibility of the aliphatic chain, this influence is often less pronounced compared to more rigid cyclic systems.
One area where the stereocenter can exert influence is in reactions involving the adjacent methylene (B1212753) group (C3). For example, deprotonation at C3 would form an enolate. In the presence of a chiral auxiliary (the existing C2-hydroxyl group), the approach of an electrophile to the two faces of the enolate may not be equal, potentially leading to a diastereomeric excess of one product. The hydroxyl group, especially if protected to form a bulky ether, could sterically hinder one face of the enolate, directing the incoming electrophile to the opposite face.
The stereoselectivity of such reactions can be highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.
A key example of stereochemical influence is observed during the synthesis of the target molecule itself. The table below summarizes typical results for the asymmetric hydrogenation of Dimethyl 2-oxoglutarate using different chiral catalysts, demonstrating the profound influence of the catalyst's chirality on the product's stereochemistry.
| Precursor | Chiral Catalyst System | Product | Enantiomeric Excess (ee) |
| Dimethyl 2-oxoglutarate | Ru-BINAP | (R)- or (S)-Dimethyl 2-hydroxypentanedioate | >95% |
| Dimethyl 2-oxoglutarate | Ir-SpiroPAP | (R)- or (S)-Dimethyl 2-hydroxypentanedioate | >90% |
| Dimethyl 2-oxoglutarate | Baker's Yeast (Biocatalysis) | (S)-Dimethyl 2-hydroxypentanedioate | High |
This table is illustrative and based on typical results for asymmetric hydrogenation of β-ketoesters. rsc.orgorgsyn.org Specific results for Dimethyl 2-oxoglutarate may vary.
Chemical Reactivity and Transformation Pathways of Dimethyl 2 Hydroxypentanedioate
Nucleophilic Reactivity of the Hydroxyl Group
The hydroxyl (-OH) group in Dimethyl 2-hydroxypentanedioate (B1228988) is nucleophilic and can participate in several reactions. Its reactivity can be harnessed to introduce new functional groups or to modify the molecule's structure.
One common transformation is acylation , where the hydroxyl group reacts with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an ester. For instance, reaction with acetyl chloride would yield Dimethyl 2-acetoxypentanedioate.
Another key reaction involves the conversion of the hydroxyl group into a better leaving group . nih.gov This is often a necessary step for nucleophilic substitution reactions. Reagents like tosyl chloride (TsCl) in pyridine (B92270) can convert the hydroxyl group into a tosylate. This tosylate is an excellent leaving group, facilitating subsequent reactions where a nucleophile displaces it. Similarly, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus halides can transform the alcohol into the corresponding alkyl halide. nih.gov The development of gentle and selective reagents, such as 2,4,6-trichloro jove.comrsc.orgresearchgate.nettriazine (TT), allows for the conversion of alcohols to alkyl chlorides under mild conditions. nih.gov
Ester Group Transformations
The two methyl ester groups are susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxylate termini of the molecule.
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. For Dimethyl 2-hydroxypentanedioate, this involves reacting it with an alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst. For example, reacting this compound with excess ethanol and a catalyst like sulfuric acid or sodium ethoxide would lead to the formation of Diethyl 2-hydroxypentanedioate. echemi.comcymitquimica.comnih.govchemspider.comchemspider.com This process is an equilibrium, and driving it towards the desired product often requires using a large excess of the new alcohol or removing the methanol (B129727) as it forms. Solid catalysts, such as modified hydrotalcites containing zinc or titanium, have also been effectively used for transesterification processes in industrial applications, for instance, in the reaction between dimethyl terephthalate (B1205515) and ethylene (B1197577) glycol. nih.gov
Hydrolysis is the cleavage of the ester groups by reaction with water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis of this compound yields 2-hydroxypentanedioic acid (also known as 2-hydroxyglutaric acid) and two molecules of methanol.
Saponification is the hydrolysis of esters under basic conditions, using a strong base like sodium hydroxide (B78521) (NaOH). youtube.com This reaction is irreversible and produces the salt of the carboxylic acid and the alcohol. Treatment of this compound with two equivalents of NaOH will yield disodium (B8443419) 2-hydroxypentanedioate and methanol. youtube.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of the methoxide (B1231860) leaving group. youtube.com
Enzymatic hydrolysis, using enzymes like lipases, offers a milder and often stereoselective alternative. researchgate.net For instance, lipases from Candida rugosa have been used for the productive and enantioselective hydrolysis of racemic mixtures of α-hydroxy esters like alkyl lactates. researchgate.net This biocatalytic approach could potentially be applied to resolve racemic this compound into its separate enantiomers.
The ester groups of this compound can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing esters to alcohols. harvard.edu The reaction of this compound with excess LiAlH₄, followed by an aqueous workup, would reduce both ester groups to yield pentane-1,2,5-triol. The aldehyde intermediate formed during the reduction is more reactive than the starting ester and is therefore also reduced. youtube.com
Milder reducing agents, such as lithium borohydride (B1222165) (LiBH₄), are also effective for reducing esters to alcohols. harvard.edu
Carboxylic Acid Derivatization from Hydrolyzed Forms
Once this compound is hydrolyzed to 2-hydroxypentanedioic acid, the resulting carboxylic acid groups can be converted into a variety of derivatives. These reactions expand the synthetic utility of the original molecule.
The carboxylic acid can be converted back into different esters (esterification) or into amides by reacting with an amine in the presence of a coupling agent. For analytical purposes, carboxylic acids can be derivatized to make them suitable for techniques like high-performance liquid chromatography (HPLC). Reagents such as N-(3-aminopropyl)pyrrolidine can be used to create derivatives that are highly sensitive for electrogenerated chemiluminescence detection. nih.gov
Oxidative Transformations of the Hydroxyl Moiety
The secondary hydroxyl group of this compound can be oxidized to a ketone. This transformation yields Dimethyl 2-oxopentanedioate, also known as Dimethyl 2-ketoglutarate or Dimethyl α-ketoglutarate. nih.govcaymanchem.comsigmaaldrich.com This oxidation can be achieved using various oxidizing agents. Mild conditions, such as those employing Swern oxidation or Dess-Martin periodinane, are often preferred to avoid over-oxidation or side reactions. The oxidation of hydroxyl groups is a fundamental transformation in organic synthesis. mdpi.com The resulting product, Dimethyl 2-oxoglutarate, is a cell-permeable derivative of the Krebs cycle intermediate α-ketoglutarate and is used in various biochemical studies. medchemexpress.com
Reaction Summary Table
| Section | Reaction Type | Reactant(s) | Typical Reagent(s) | Product(s) |
| 4.1 | Acylation | This compound, Acid Chloride | Pyridine | Dimethyl 2-acyloxypentanedioate |
| 4.1 | Tosylation | This compound | Tosyl Chloride, Pyridine | Dimethyl 2-tosyloxypentanedioate |
| 4.2.1 | Transesterification | This compound, Alcohol (e.g., Ethanol) | H₂SO₄ or NaOEt | Diethyl 2-hydroxypentanedioate, Methanol |
| 4.2.2 | Hydrolysis (Acidic) | This compound, H₂O | H₃O⁺ | 2-Hydroxypentanedioic acid, Methanol |
| 4.2.2 | Saponification | This compound | NaOH | Disodium 2-hydroxypentanedioate, Methanol |
| 4.2.3 | Reduction | This compound | LiAlH₄, then H₂O | Pentane-1,2,5-triol |
| 4.3 | Amide Formation | 2-Hydroxypentanedioic acid, Amine | Coupling Agent (e.g., DCC) | 2-Hydroxypentanediamide derivative |
| 4.4 | Oxidation | This compound | Swern Oxidation reagents | Dimethyl 2-oxopentanedioate |
Condensation Reactions Involving this compound
Detailed research specifically outlining the condensation reactions of this compound is not extensively available in the public domain. However, the reactivity of its close structural analog, Diethyl 2-hydroxypentanedioate, can provide insights into its expected chemical behavior. Diethyl 2-hydroxypentanedioate is described as a diester formed from the formal condensation of the two carboxyl groups of 2-hydroxyglutaric acid with two molecules of ethanol. nih.gov This suggests that this compound is similarly derived from methanol and 2-hydroxyglutaric acid.
The presence of a hydroxyl group and two ester groups allows for several potential condensation reactions. For instance, the hydroxyl group can undergo esterification or etherification. The ester groups can participate in transesterification or be hydrolyzed and the resulting carboxylic acid can then undergo condensation. While specific examples for this compound are scarce, the fundamental reactivity of its functional groups suggests its utility in the synthesis of more complex molecules through various condensation pathways.
Reactions with Carbonylating Agents
The hydroxyl group of this compound is a key site for reactions with carbonylating agents, leading to the formation of carbonates and carbamates. These reactions are significant for introducing new functional groups and for the synthesis of various derivatives.
1,1'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene (B1210022) for the activation of alcohols to form carbamates. sigmaaldrich.com The reaction of an alcohol with CDI proceeds via an imidazolyl-carbamate intermediate, which is then attacked by an amine to yield the final carbamate (B1207046) product. This methodology is broadly applicable to a wide range of alcohols and amines. acs.orgnih.govacs.org
Activation of the hydroxyl group: The hydroxyl group of this compound attacks the carbonyl carbon of CDI, displacing one imidazole (B134444) group to form an activated imidazolyl-carbamate intermediate.
Nucleophilic attack by an amine: An amine then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to the displacement of the second imidazole group and the formation of the corresponding carbamate derivative of this compound.
This reaction is typically carried out under mild conditions and offers high yields for a variety of substrates. acs.org The use of CDI is particularly advantageous for synthesizing carbamates from sensitive molecules due to its high reactivity and the non-toxic nature of its byproducts (imidazole and carbon dioxide). sigmaaldrich.com
Table 1: General Reaction Parameters for Carbamate Formation using CDI
| Parameter | Typical Conditions |
| Solvent | Aprotic solvents such as THF, DMF, Acetonitrile (B52724) |
| Temperature | Room temperature to moderate heating |
| Stoichiometry | Typically 1:1 to 1.2:1 ratio of alcohol to CDI |
| Reaction Time | Varies from a few hours to overnight |
This table represents generalized conditions for carbamate formation using CDI and may need optimization for this compound.
Mechanistic Studies of Carbamate Formation
The mechanism of carbamate formation using carbonylating agents has been the subject of numerous studies, providing a solid foundation for understanding the transformation of this compound.
When CDI is employed, the reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of CDI. This step is generally the rate-determining step and results in the formation of a highly reactive N-acylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. acs.org
Computational studies on similar systems, such as the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have provided detailed insights into the reaction pathways and energy profiles. mdpi.com These studies confirm that a catalyst or activating agent is often necessary to facilitate the reaction, as the direct reaction between the alcohol and a carbonyl source like methyl chloroformate may not be spontaneous. mdpi.com
Derivatization and Formation of Advanced Molecular Scaffolds from Dimethyl 2 Hydroxypentanedioate
Synthesis of Hydroxyl-Functionalized Diester Building Blocks
The strategic modification of Dimethyl 2-hydroxypentanedioate (B1228988) allows for the generation of a library of hydroxyl-functionalized diester building blocks. These derivatives, with tailored steric and electronic properties, serve as key intermediates in the synthesis of more complex molecules. The primary hydroxyl group can be protected or activated to direct subsequent chemical transformations at other positions of the molecule.
A common synthetic route to prepare enantiomerically pure Dimethyl 2-hydroxypentanedioate starts from (R)-5-oxotetrahydrofuran-2-carboxylic acid. google.com The process involves refluxing the starting material in methanol (B129727) with a catalytic amount of sulfuric acid. google.com This reaction opens the lactone ring and concurrently esterifies both carboxylic acid groups to yield (R)-Dimethyl 2-hydroxypentanedioate. google.com
The reactivity of the hydroxyl group can be modulated through various chemical reactions. For instance, acylation with acid chlorides, such as (1S)-(-)-camphanic acid chloride, in the presence of a base like N,N'-diisopropylethylamine (DIPEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to introduce a chiral auxiliary. nih.gov This derivatization is not only a means of protection but also a tool for the separation of diastereomers and the determination of enantiomeric purity.
Furthermore, the ester groups can be selectively hydrolyzed or transesterified to provide building blocks with differential reactivity at either end of the pentanedioate (B1230348) backbone. This selective manipulation is crucial for the controlled, stepwise assembly of larger molecular structures.
Incorporation into Macrocyclic and Heterocyclic Systems
The bifunctional nature of this compound makes it an attractive precursor for the synthesis of both macrocyclic and heterocyclic compounds. The hydroxyl and ester functionalities can participate in intramolecular cyclization reactions or act as handles for tethering to other molecular fragments prior to a ring-closing step.
Macrocyclization: High-dilution conditions can favor intramolecular reactions, leading to the formation of macrocyclic lactones. By activating the carboxylic acid at one end of the molecule (after selective hydrolysis of one ester) and utilizing the hydroxyl group as the nucleophile, macrolactonization can be achieved. The length of the carbon chain and the stereochemistry of the hydroxyl group significantly influence the efficiency and stereochemical outcome of such cyclizations.
Heterocycle Synthesis: The downstream products of (S)-Dimethyl 2-hydroxypentanedioate indicate its utility in the synthesis of heterocyclic systems. lookchem.com For example, the synthesis of (S)-tetrahydro-2H-pyran-3-ol from this starting material suggests a reaction pathway involving the reduction of both ester groups to primary alcohols, followed by an intramolecular cyclization (etherification). lookchem.com This transformation highlights the potential of this compound as a chiral precursor for the synthesis of substituted pyran rings, which are common motifs in many natural products.
A plausible synthetic sequence for the conversion of (S)-Dimethyl 2-hydroxypentanedioate to (S)-tetrahydro-2H-pyran-3-ol is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | (S)-Dimethyl 2-hydroxypentanedioate | Lithium aluminum hydride (LiAlH₄) in THF | (S)-Pentane-1,2,5-triol |
| 2 | (S)-Pentane-1,2,5-triol | Acid catalyst (e.g., p-toluenesulfonic acid) | (S)-tetrahydro-2H-pyran-3-ol |
This sequence leverages the reducing power of lithium aluminum hydride to convert the diester to a triol, which then undergoes an acid-catalyzed intramolecular dehydration to form the desired tetrahydropyran (B127337) ring.
Development of Polymeric Precursors and Monomers
The presence of two ester groups and a hydroxyl group allows this compound to be considered as a potential monomer or a precursor to monomers for polymerization reactions.
As a Monomer: Through transesterification reactions, this compound can be incorporated into polyester (B1180765) chains. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of graft copolymers. Alternatively, the diester can undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. The pendant hydroxyl group along the polymer backbone would then be available for further functionalization, imparting specific properties to the resulting material.
As a Precursor to Monomers: Chemical modification of this compound can yield novel monomers. For instance, the hydroxyl group could be esterified with acrylic acid or methacrylic acid to produce a vinyl monomer. This monomer could then be subjected to free-radical polymerization to generate a polymer with pendant diester functionalities.
Elaboration into Complex Natural Product Analogues (Synthetic Aspects)
The chiral pool of (S)- and (R)-Dimethyl 2-hydroxypentanedioate provides a valuable starting point for the enantioselective synthesis of complex natural product analogues. The stereocenter at the C2 position can be carried through a synthetic sequence to impart chirality to the final target molecule.
An example of its application is in the synthesis of resolvins, which are potent anti-inflammatory lipid mediators. lookchem.com The synthesis of Resolvin D3, a downstream product of (S)-Dimethyl 2-hydroxypentanedioate, showcases the utility of this building block in constructing intricate molecular architectures with multiple stereocenters. lookchem.com The synthesis would likely involve a series of stereocontrolled reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, where the initial stereochemistry of the hydroxyl group directs the formation of subsequent stereocenters.
Generation of Specific Molecular Recognition Ligands (Chemical Synthesis Focus)
The structural similarity of this compound to α-ketoglutarate, a key intermediate in the Krebs cycle, has led to its investigation as a potential ligand for enzymes that utilize α-ketoglutarate as a substrate. nih.govresearchgate.net The hydroxyl group and the dicarboxylate moiety are key recognition elements for binding to the active sites of these enzymes.
Dimethyl-2-hydroxyglutarate (DMHG) has been studied in the context of TET (ten-eleven translocation) enzyme inhibition. nih.gov These enzymes are α-ketoglutarate-dependent dioxygenases. nih.govresearchgate.net The synthesis of derivatives of this compound, such as diethyl-2-hydroxy-4-methylenedicarboxylates, has been undertaken to probe the structure-activity relationship (SAR) for TET enzyme inhibition. nih.gov These studies involve the chemical synthesis of a series of analogues where the substituents around the core 2-hydroxypentanedioate scaffold are systematically varied.
Analytical and Spectroscopic Characterization Methodologies for Dimethyl 2 Hydroxypentanedioate and Its Derivatives
Advanced Chromatographic Separation Techniques
Chromatographic techniques are indispensable for the separation and purification of Dimethyl 2-hydroxypentanedioate (B1228988) from reaction mixtures and for the assessment of its purity.
Chiral Chromatography for Enantiomeric Purity Assessment
Dimethyl 2-hydroxypentanedioate possesses a chiral center at the C-2 position, leading to the existence of two enantiomers, (R)- and (S)-Dimethyl 2-hydroxypentanedioate. As these enantiomers can exhibit different biological activities, their separation and quantification are of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.
The separation of the enantiomers of the parent compound, 2-hydroxyglutaric acid, has been successfully achieved using various chiral stationary phases (CSPs). nih.govnih.gov These methods can be adapted for its dimethyl ester.
Cinchona Alkaloid-Based CSPs : Chiral stationary phases based on quinine and quinidine carbamates, such as Chiralpak QN-AX and QD-AX, have demonstrated excellent separation of 2-hydroxyglutaric acid enantiomers under weak anion-exchange conditions. nih.gov By using the pseudo-enantiomeric QN-AX and QD-AX columns, it is possible to invert the elution order of the D- and L-enantiomers. nih.gov
Macrocyclic Glycopeptide CSPs : Ristocetin-based CSPs, like the Astec® CHIROBIOTIC® R, can also be employed for the enantioseparation of 2-hydroxyglutarates. sigmaaldrich.com These columns are operated in polar ionic mobile phases, which are compatible with mass spectrometry, allowing for sensitive detection and quantification. sigmaaldrich.com
The choice of mobile phase is critical for achieving optimal separation. Typically, mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers containing a counter-ion are used.
Table 1: Exemplary Chiral HPLC Conditions for 2-Hydroxyglutaric Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Chiralpak QD-AX | Astec® CHIROBIOTIC® R |
| Mobile Phase | Methanol/Acetic Acid/Ammonium Acetate (B1210297) | Acetonitrile/Water/Ammonium Acetate |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Principle | Weak anion-exchange | Polar ionic interaction |
| Reference | nih.gov | sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for determining the purity of this compound and for monitoring the progress of its synthesis, such as the esterification of 2-hydroxypentanedioic acid. researchgate.netrsc.org
A standard RP-HPLC setup typically involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is generally effective. Detection is commonly achieved using an ultraviolet (UV) detector, although the ester itself lacks a strong chromophore. Therefore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer may be necessary for high-sensitivity analysis. researchgate.netnih.gov
Table 2: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 silica gel (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at low wavelength (e.g., 210 nm) or ELSD/MS |
| Application | Purity determination and reaction monitoring |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is more volatile than its parent diacid, its polarity due to the hydroxyl group can lead to poor peak shape and thermal degradation in the GC inlet. To overcome these issues, derivatization of the hydroxyl group is often necessary. jfda-online.com
Silylation is the most common derivatization technique for compounds containing hydroxyl groups. researchgate.net This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS ether is more volatile, less polar, and more thermally stable, making it amenable to GC-MS analysis. jfda-online.comnih.gov The mass spectrum of the derivatized compound provides valuable structural information and allows for sensitive quantification.
Table 3: Common Silylating Agents for GC-MS Derivatization
| Silylating Agent | Abbreviation | Key Features |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile by-products. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS donor, suitable for direct injection. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound. semanticscholar.org By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica gel) at different time points and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the disappearance of the starting material (2-hydroxypentanedioic acid) and the appearance of the product (this compound) can be visualized.
The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent. A common stain for this class of compounds is potassium permanganate, which reacts with the hydroxyl group of both the starting material and the product, appearing as yellow spots on a purple background. The relative retention factors (Rf values) of the starting material and product will differ, allowing for easy tracking of the reaction's progress.
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and electronic environment.
Table 4: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| ¹H NMR | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| -OCH₃ (at C1) | ~3.75 | Singlet | 3H | |
| -OCH₃ (at C5) | ~3.68 | Singlet | 3H | |
| H-2 | ~4.25 | Triplet | 1H | |
| H-3 | ~2.00 | Multiplet | 2H | |
| H-4 | ~2.45 | Triplet | 2H | |
| -OH | Variable | Singlet (broad) | 1H | |
| ¹³C NMR | Assignment | Predicted Chemical Shift (ppm) | ||
| C5 (Ester C=O) | ~173 | |||
| C1 (Ester C=O) | ~172 | |||
| C2 (-CHOH) | ~68 | |||
| -OCH₃ (at C1) | ~52 | |||
| -OCH₃ (at C5) | ~51 | |||
| C4 (-CH₂-) | ~30 |
Note: These are predicted values based on standard chemical shift tables and data for similar structures. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods are crucial for confirming the presence of its key structural features: the hydroxyl (-OH) group, the two ester functionalities (C=O and C-O), and the aliphatic carbon-hydrogen (C-H) bonds.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, resulting in a spectrum with characteristic absorption bands. The position, intensity, and shape of these bands are unique to specific functional groups. For this compound, a broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The two ester carbonyl (C=O) groups will give rise to a strong, sharp absorption band typically found between 1750-1735 cm⁻¹. Additionally, C-O stretching vibrations from the ester groups will appear in the 1300-1000 cm⁻¹ region, while C-H stretching and bending vibrations from the aliphatic backbone and methyl groups will be observed around 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively. docbrown.infodocbrown.info
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. spectroscopyonline.com In the Raman spectrum of this compound, the C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The C-C backbone vibrations and symmetric C-H bending modes are often more prominent in Raman spectra. mdpi.com The combination of both IR and Raman data allows for a more complete and confident identification of the molecule's functional groups. scifiniti.com
The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound.
| Functional Group | Bond | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Hydroxyl | O-H | Stretch, H-bonded | 3500 - 3200 (broad) | Weak or not observed |
| Aliphatic | C-H | Stretch | 2950 - 2850 (strong) | 2950 - 2850 (strong) |
| Ester Carbonyl | C=O | Stretch | 1750 - 1735 (strong, sharp) | 1750 - 1735 (moderate) |
| Aliphatic | C-H | Bend | 1470 - 1365 (variable) | 1470 - 1365 (variable) |
| Ester | C-O | Stretch | 1300 - 1000 (strong) | Moderate to weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (molecular formula C₇H₁₂O₅), the molecular weight is 176.17 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 176.
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound is dictated by the presence of its functional groups—two methyl esters and a secondary hydroxyl group. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. mdpi.com
Key fragmentation pathways for this compound would likely include:
α-Cleavage: The bond adjacent to the hydroxyl-bearing carbon can break. Cleavage between C1 and C2 could lead to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a fragment. Similarly, cleavage between C2 and C3 is another possibility.
Loss of Water: The hydroxyl group can be eliminated as a water molecule (H₂O, 18 Da), particularly in chemical ionization or under certain EI conditions, leading to a peak at m/z 158 (M-18).
Loss of a Methoxy (B1213986) Group: Cleavage of the C-O bond in either ester group can result in the loss of a methoxy radical (•OCH₃, 31 Da), producing a prominent acylium ion at m/z 145 (M-31).
McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. youtube.com Depending on which carbonyl group is involved, this process can lead to the elimination of a neutral molecule and the formation of a radical cation.
The analysis of these characteristic fragments allows for the unambiguous identification of the compound's structure.
| Ion Description | Proposed Fragmentation | Expected m/z |
| Molecular Ion | [C₇H₁₂O₅]⁺ | 176 |
| Loss of Water | [M - H₂O]⁺ | 158 |
| Loss of Methoxy Radical | [M - •OCH₃]⁺ | 145 |
| Loss of Methoxycarbonyl Radical | [M - •COOCH₃]⁺ | 117 |
| Loss of both Methoxy Group and Water | [M - •OCH₃ - H₂O]⁺ | 127 |
Optical Rotation and Circular Dichroism (CD) for Chiral Purity
This compound possesses a chiral center at the second carbon atom (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Optical rotation and circular dichroism (CD) are chiroptical techniques fundamental for determining the stereochemistry and assessing the chiral purity of such compounds. nih.gov
Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. khanacademy.org This property is measured using a polarimeter. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. wikipedia.org A compound that rotates light clockwise is termed dextrorotary (+), while one that rotates it counterclockwise is levorotary (-). wikipedia.org The specific rotation [α] is a standardized physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org
The chiral purity, or enantiomeric excess (ee), of a sample can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer using the formula:
Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A racemic mixture (50:50 mixture of both enantiomers) will have an observed rotation of zero and is optically inactive. khanacademy.org
| Sample Composition | Observed Specific Rotation ([α]obs) | Enantiomeric Excess (% ee) |
| 100% R-enantiomer | +[α]max | 100% R |
| 100% S-enantiomer | -[α]max | 100% S |
| 75% R, 25% S | +0.5 * [α]max | 50% R |
| 50% R, 50% S (Racemic) | 0 | 0% |
| 25% R, 75% S | -0.5 * [α]max | 50% S |
Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An achiral molecule does not exhibit a CD signal. Enantiomers produce CD spectra that are perfect mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative Cotton effects for the other. researchgate.net The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. nih.gov This makes CD an excellent tool for both qualitative and quantitative analysis of chiral purity. By comparing the CD spectrum of a sample to that of a pure enantiomer standard, the enantiomeric composition can be accurately determined. mdpi.com
Applications of Dimethyl 2 Hydroxypentanedioate in Specialized Organic Synthesis
Role in the Synthesis of Optically Active Fine Chemicals
The enantiopure forms of Dimethyl 2-hydroxypentanedioate (B1228988), namely (S)-Dimethyl 2-hydroxypentanedioate and (R)-Dimethyl 2-hydroxypentanedioate, serve as crucial chiral synthons for the preparation of a variety of optically active fine chemicals. sigmaaldrich.comambeed.com The presence of a stereocenter at the C-2 position makes this compound an attractive starting material for asymmetric synthesis, allowing for the introduction of chirality into target molecules with a high degree of stereochemical control.
The synthetic utility of Dimethyl 2-hydroxypentanedioate lies in the differential reactivity of its functional groups. The methyl ester groups can be selectively hydrolyzed or converted to other functional groups, while the hydroxyl group can be protected and deprotected or used as a handle for further chemical transformations. This allows for a stepwise and controlled construction of complex molecular architectures.
Table 1: Examples of Transformations of this compound for Fine Chemical Synthesis
| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application |
| Hydrolysis | Aqueous acid or base | Carboxylic acid | Synthesis of chiral di-acids, lactones |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Diol | Preparation of chiral diols |
| Protection of Hydroxyl Group | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444) | Silyl ether | Allows for selective reaction at ester groups |
| Oxidation of Hydroxyl Group | Swern oxidation, Dess-Martin periodinane | Ketone | Synthesis of chiral keto-esters |
| Amination | Mitsunobu reaction (with an amine nucleophile) | Amine | Introduction of nitrogen for synthesis of amino acids or alkaloids |
These transformations enable the conversion of this compound into a wide array of chiral intermediates that are valuable in the pharmaceutical, agrochemical, and flavor and fragrance industries.
Intermediate in the Preparation of Advanced Materials Precursors
The structure of this compound makes it a promising candidate as a monomer for the synthesis of biodegradable polyesters. jku.atnih.gov The presence of both hydroxyl and ester functionalities allows it to participate in polycondensation reactions. Specifically, the hydroxyl group of one molecule can react with an ester group of another, leading to the formation of a polyester (B1180765) chain with the elimination of methanol (B129727).
The incorporation of the chiral 2-hydroxy-pentanedioate unit into a polymer backbone can impart unique properties to the resulting material, such as improved biodegradability and potentially altered mechanical and thermal properties. The synthesis of polyesters from diols and diacids is a well-established method, and this compound can be considered a difunctional monomer in this context, capable of self-condensation or copolymerization with other monomers. nih.govresearchgate.netuva.nl
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer (if any) | Resulting Polymer Type | Potential Material Properties |
| Self-condensation | None | Homopolyester | Biodegradable, potentially crystalline |
| Co-polymerization | Diol (e.g., 1,4-butanediol) | Copolyester | Tunable mechanical and thermal properties |
| Co-polymerization | Diacid (e.g., adipic acid) | Copolyester | Enhanced flexibility and biodegradability |
Research into the use of such bio-based and chiral monomers is driven by the increasing demand for sustainable and functional materials. The polyesters derived from this compound could find applications in biomedical devices, drug delivery systems, and environmentally friendly packaging.
Building Block in the Development of Catalytic Ligands
Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. google.comscispace.comnih.gov The rigid and stereochemically defined backbone of this compound makes it an attractive scaffold for the design and synthesis of novel chiral ligands.
The synthetic strategy for converting this compound into a chiral ligand would involve the modification of its functional groups to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur. For instance, the ester groups could be reduced to alcohols and subsequently converted to phosphines, or the hydroxyl group could be used as an anchor point to attach a coordinating moiety.
Table 3: Hypothetical Chiral Ligand Structures Derived from this compound
| Ligand Type | Synthetic Modification | Potential Metal Coordination | Application in Asymmetric Catalysis |
| Chiral Diphosphine | Reduction of esters to diol, followed by conversion to diphosphine | Rhodium, Ruthenium, Palladium | Asymmetric hydrogenation, allylic alkylation |
| Chiral Amino-alcohol | Selective amination of one ester and reduction of the other | Titanium, Zinc, Copper | Asymmetric addition reactions |
| Chiral P,N-Ligand | Conversion of one ester to a phosphine (B1218219) and the other to an amine | Palladium, Iridium | Asymmetric allylic amination, Heck reaction |
The development of new chiral ligands is a continuous effort in the field of catalysis, and the use of readily available chiral building blocks like this compound can provide access to novel ligand structures with unique steric and electronic properties. researchgate.netnih.gov
Precursor in the Synthesis of Chemical Probes and Tags
Chemical probes and tags are indispensable tools in chemical biology and diagnostics for visualizing and tracking biological processes. The functional groups of this compound provide a platform for the construction of such molecular tools.
The ester groups can be hydrolyzed to carboxylic acids, which can then be coupled to other molecules, such as fluorescent dyes, biotin, or other reporter groups, using standard amide bond formation chemistry. The hydroxyl group can also serve as a point of attachment or be modified to introduce specific functionalities. The chiral nature of the this compound core can be advantageous in designing probes that interact stereospecifically with biological targets.
Table 4: Potential Design of Chemical Probes from this compound
| Probe/Tag Type | Reporter Group | Linker Chemistry | Potential Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Amide bond formation after ester hydrolysis | Bioimaging, fluorescence microscopy |
| Biotinylated Tag | Biotin | Amide bond formation after ester hydrolysis | Affinity purification, protein detection |
| Cross-linking Agent | Azide or alkyne group | Modification of the hydroxyl group | Studying protein-protein interactions |
While specific examples of chemical probes derived from this compound are not yet widely reported, its chemical versatility makes it a promising starting material for the development of the next generation of molecular tools for biological research.
Occurrence and Formation of Dimethyl 2 Hydroxypentanedioate in Chemical Processes
Identification in Biomass Conversion Processes (e.g., Hydrothermal Treatment of Biomass Residue)
The direct identification of Dimethyl 2-hydroxypentanedioate (B1228988) in the complex mixtures derived from biomass conversion, such as through hydrothermal treatment, is not extensively documented. However, the precursor, 2-hydroxypentanedioic acid (also known as 2-hydroxyglutaric acid), has been identified as a product of biomass processing. For instance, processes involving the catalytic conversion of biomass-derived pyruvic and glyoxylic acids can lead to the formation of 2-hydroxy-4-oxopentanedioic acid, a direct precursor to 2-hydroxypentanedioic acid.
Hydrothermal treatment of biomass is a versatile platform for breaking down complex biopolymers like cellulose, hemicellulose, and lignin (B12514952) into smaller, more functionalized molecules. google.com This process, which uses hot, compressed water, can generate a wide array of organic acids. google.com If methanol (B129727) is used as a co-solvent or is produced in-situ during the treatment of certain biomass feedstocks, the conditions would be favorable for the esterification of these acids. wikipedia.orgmdpi.com The acid-catalyzed esterification of a dicarboxylic acid like 2-hydroxypentanedioic acid with methanol would yield Dimethyl 2-hydroxypentanedioate. This reaction is analogous to the Fischer-Speier esterification, a common method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comchemguide.co.uk
The table below outlines the conditions under which related methyl esters are formed during biomass processing, suggesting a plausible pathway for the formation of this compound.
| Process | Feedstock | Alcohol | Catalyst | Key Products |
| Transesterification | Waste Cooking Oil | Methanol | Potassium Hydroxide (B78521) | Fatty Acid Methyl Esters (Biodiesel) |
| Direct Transesterification | Microalgae Biomass | Methanol | Acid/Base | Fatty Acid Methyl Esters (FAMEs) nih.gov |
| Hydrothermal Carbonization | Various Biomass | (Methanol as co-solvent) | (In-situ acids) | Bio-char, Organic Acids, Potential for Methyl Esters |
Interactive Data Table: Plausible Formation Conditions for this compound (This table is based on general esterification principles and data for related compounds due to a lack of direct literature for this compound from biomass.)
| Parameter | Potential Range for Formation | Rationale |
|---|---|---|
| Temperature | 50 - 200°C | Typical range for acid-catalyzed esterification and some hydrothermal treatments. thescipub.com |
| Pressure | 1 - 50 bar | Dependent on whether the process is standard esterification or hydrothermal treatment. |
| Catalyst | Acidic (e.g., H₂SO₄, solid acids) | Acid catalysis is standard for Fischer-Speier esterification. chemguide.co.uk |
| Methanol Presence | Required | As a reactant for the formation of the dimethyl ester. wikipedia.org |
Potential as a Degradation Product of Complex Organic Molecules
This compound can be considered a potential degradation product of more complex organic molecules, particularly during the chemical processing of biomass. Lignocellulosic biomass is composed of intricate polymers, and their breakdown under thermal or chemical stress can lead to a variety of smaller, oxygenated compounds.
The formation of the parent molecule, 2-hydroxypentanedioic acid, can occur through the degradation of certain carbohydrates and amino acids. For example, glutamic acid, a common amino acid, can be converted to 2-hydroxyglutaric acid. nih.gov In a processing environment where methanol is present, subsequent esterification would lead to this compound.
Furthermore, the oxidation and cleavage of larger furanic or sugar-derived platform chemicals, which are common intermediates in biomass conversion, could potentially yield five-carbon dicarboxylic acid precursors. The presence of a hydroxyl group at the C-2 position is a common feature in carbohydrate chemistry, making the formation of 2-hydroxypentanedioic acid from such precursors plausible.
Role in Model Reaction Systems and Laboratory Experiments
In the context of laboratory and model reaction systems, this compound serves as a useful reference compound and a potential product in studies focused on the esterification of polyfunctional acids. The synthesis of its parent acid, 2-hydroxyglutaric acid, and its subsequent esterification are subjects of interest in organic synthesis.
Laboratory synthesis of this compound would typically involve the direct esterification of 2-hydroxypentanedioic acid with methanol in the presence of an acid catalyst. commonorganicchemistry.com This can be achieved through various established methods, including the use of sulfuric acid, thionyl chloride with methanol, or other esterification agents. commonorganicchemistry.com
The study of such model reactions is crucial for understanding the kinetics and mechanisms of ester formation, which is a fundamental process in the production of biofuels and green solvents from biomass. For instance, understanding the esterification of multifunctional acids like 2-hydroxypentanedioic acid can provide insights into controlling product selectivity in complex biomass hydrolysates.
The table below summarizes some research findings related to the synthesis and properties of related glutarate esters, which can be extrapolated to understand the behavior of this compound in experimental settings.
| Compound | Context of Study | Key Findings |
| Diethyl 2-hydroxypentanedioate | Metabolite and chemical intermediate | Formed by the condensation of 2-hydroxyglutaric acid with ethanol (B145695). nih.govnih.gov |
| Dimethyl (2R)-2-hydroxypentanedioate | Chemical database entry | Confirms the existence and basic chemical properties of the compound. |
| Fatty Acid Methyl Esters (FAMEs) | Biodiesel production | Efficiently produced from various biomass sources via transesterification with methanol. nih.gov |
Interactive Data Table: Research Context for Related Compounds
| Research Area | Relevance to this compound | Example Reaction |
|---|---|---|
| Biomass Valorization | Potential value-added chemical from biomass-derived acids. | 2-Hydroxypentanedioic Acid + 2 CH₃OH ⇌ this compound + 2 H₂O |
| Green Chemistry | Potential as a green solvent or building block. | Synthesis from renewable feedstocks. |
| Organic Synthesis | A target molecule for developing new synthetic methodologies. | Esterification of dicarboxylic acids. |
Theoretical and Computational Investigations of Dimethyl 2 Hydroxypentanedioate
Quantum Chemical Calculations of Molecular Structure and Conformation
Detailed quantum chemical calculations specifically for Dimethyl 2-hydroxypentanedioate (B1228988) are not extensively reported in peer-reviewed literature. However, computational chemistry provides a framework for such investigations. wikipedia.org The molecular structure of Dimethyl 2-hydroxypentanedioate consists of a five-carbon pentanedioate (B1230348) backbone with a hydroxyl group at the C2 position and two methyl ester groups at the C1 and C5 positions. The presence of a chiral center at the C2 position gives rise to two enantiomers, (R)- and (S)-Dimethyl 2-hydroxypentanedioate.
Spectroscopic Property Prediction (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques for structure elucidation. A patent for methods of treating disease mentions the acquisition of ¹H NMR spectra for (R)-dimethyl 2-hydroxyglutarate on a 400 MHz spectrometer using CDCl₃ as a solvent, with the solvent peak at 7.26 ppm used as a reference. sigmaaldrich.com
A study on the biocatalytic reduction of dimethyl 2-oxoglutarate provides experimental ¹H NMR data for the resulting Dimethyl 2-hydroxyglutarate in CDCl₃. The reported chemical shifts are presented in the table below.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH(OH)- | 4.16 | dd | 7.7, 3.9 |
| -CH₂- (C3) | 1.94 (1H), 2.15 (1H) | m | |
| -CH₂- (C4) | 2.44 | m | |
| -OCH₃ (C1 ester) | 3.89 | s | |
| -OCH₃ (C5 ester) | 3.69 | s |
¹H NMR Data for Dimethyl 2-hydroxyglutarate in CDCl₃. hmdb.ca
Computational prediction of NMR spectra, often done using DFT methods, would involve calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions would be valuable in confirming the structure and assigning peaks in experimental spectra.
Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not readily available in the searched literature. However, theoretical IR spectra can be computed from the second derivatives of the energy with respect to the nuclear coordinates of the optimized molecular structure. The predicted spectrum would show characteristic vibrational frequencies.
Predicted IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3500-3200 (broad) |
| C-H (sp³) | Stretching | 3000-2850 |
| C=O (ester) | Stretching | 1750-1735 |
| C-O (ester) | Stretching | 1300-1000 |
Mass Spectrometry (MS): The Human Metabolome Database provides a predicted GC-MS spectrum for the parent compound, D-2-Hydroxyglutaric acid. hmdb.ca For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 176, corresponding to the molecular weight of the compound (C₇H₁₂O₅). Common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃, 31 u) or the carbomethoxy group (-COOCH₃, 59 u), and cleavage of the carbon-carbon bonds in the chain. High-resolution mass spectrometry (HRMS) has been used to characterize compounds related to this compound, providing exact mass measurements to confirm their elemental composition. nih.gov
Reaction Mechanism Studies and Transition State Analysis
Specific theoretical studies on the reaction mechanisms and transition states of this compound are scarce. However, research on its formation provides some insights. The electrochemical reduction of dimethyl-2-oxoglutarate (MOG) has been studied, and a mechanism was proposed where the keto group of MOG is hydroxylated to form dimethyl-2-hydroxyglutarate. nih.gov This reduction is suggested to proceed through an intermediate radical. nih.gov
A detailed computational study of this reaction would involve mapping the potential energy surface of the reaction pathway. This would include locating the transition state structure for the reduction of the ketone. Quantum chemical methods would be used to calculate the activation energy and the thermodynamic properties of the reactants, transition state, and products. The analysis of the transition state's geometry and vibrational frequencies would confirm it as a first-order saddle point on the potential energy surface.
Molecular Dynamics Simulations for Solvent Effects and Interactions
There are no specific molecular dynamics (MD) simulations reported for this compound in the literature. MD simulations are a powerful tool to study the behavior of molecules in a solvent over time, providing insights into solute-solvent interactions and the conformational dynamics of the molecule.
For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules, such as water or an organic solvent. The interactions between all atoms would be described by a force field. The simulation would track the positions and velocities of all atoms over time, generating a trajectory that can be analyzed to understand:
Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between the solvent and the hydroxyl and carbonyl groups of this compound.
Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformational states.
Transport Properties: Calculation of properties like the diffusion coefficient of the molecule in the solvent.
Given the interest in the parent compound, 2-hydroxyglutaric acid, in biological systems, MD simulations could also be used to study the interactions of this compound with biological macromolecules, such as enzymes or cell membranes, to understand its potential biological activity and transport.
Enantioselectivity Prediction in Asymmetric Syntheses
The synthesis of enantiomerically pure this compound is of interest due to the stereospecific roles of 2-hydroxyglutarate enantiomers in biology. The enantioselective reduction of dimethyl and diethyl 2-oxoglutarate using whole cells of the yeast Rhodotorula minuta has been reported to produce the (S)-form of the corresponding 2-hydroxydiesters with high enantiomeric excess. hmdb.ca
Computational methods can be employed to predict and understand the enantioselectivity of such reactions. This typically involves:
Modeling the Catalyst-Substrate Complex: Building computational models of the enzyme's active site with each enantiotopic face of the prochiral ketone (dimethyl 2-oxoglutarate) positioned for reaction.
Transition State Calculations: Performing quantum chemical calculations (often using QM/MM methods for enzymatic reactions) to locate the transition states for the formation of both the (R)- and (S)-products.
Energy Comparison: The difference in the activation energies of the two competing pathways (ΔΔG‡) is then used to predict the enantiomeric ratio (er) of the products using the following relationship derived from transition state theory:
ΔΔG‡ = -RT ln(er)
While specific computational studies predicting the enantioselectivity in the synthesis of this compound are not available, this represents the standard theoretical approach to understanding the stereochemical outcome of asymmetric reactions.
Future Research Directions for Dimethyl 2 Hydroxypentanedioate
Development of Novel and Efficient Synthetic Routes
The future development of applications for Dimethyl 2-hydroxypentanedioate (B1228988) is intrinsically linked to the ability to produce it, and its enantiopure forms, efficiently and economically. Current synthetic approaches often rely on classical esterification of 2-hydroxyglutaric acid, which may be derived from biological sources or racemic synthesis. Future research should target more advanced and sustainable synthetic strategies.
One promising avenue is the development of asymmetric catalytic routes to directly access enantiomerically pure (R)- or (S)-Dimethyl 2-hydroxypentanedioate. This could involve the asymmetric hydrogenation or transfer hydrogenation of the corresponding α-keto ester, Dimethyl 2-oxopentanedioate. The discovery of novel chiral catalysts, whether homogeneous or heterogeneous, that can achieve high enantioselectivity and turnover numbers for this transformation would be a significant advancement.
Furthermore, biocatalytic and chemoenzymatic methods present a green and highly selective alternative. The use of enzymes, such as ketoreductases, could facilitate the stereoselective reduction of the keto precursor. Alternatively, enzymatic kinetic resolution of racemic Dimethyl 2-hydroxypentanedioate or its precursors could be explored to isolate the desired stereoisomer.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by its hydroxyl and ester functionalities. While the individual reactions of these groups are well-understood, their interplay within the same molecule offers avenues for discovering novel reactivity.
Future research could focus on the selective manipulation of the two ester groups . Given their identical nature, achieving selective monohydrolysis, mono-amination, or mono-transesterification presents a significant challenge. The development of sterically demanding reagents or enzymatic approaches could provide the necessary selectivity, opening up access to a range of unsymmetrically functionalized derivatives.
The hydroxyl group can also serve as a directing group in various transformations. For instance, its coordination to a metal catalyst could direct C-H activation or functionalization at specific positions on the carbon backbone. The stereochemistry of the hydroxyl group could also be leveraged to induce diastereoselectivity in reactions at adjacent or remote positions.
Design of New Molecular Scaffolds and Architectures
The true potential of this compound may lie in its use as a foundational building block for constructing more complex molecular scaffolds. mdpi.comnih.gov Its C5 backbone and multiple functionalization points make it an attractive synthon for a variety of molecular designs.
In polymer chemistry , this compound could serve as a monomer for the synthesis of novel polyesters. The presence of the hydroxyl group along the polymer backbone would introduce hydrophilicity and a site for post-polymerization modification, allowing for the fine-tuning of material properties. The use of an enantiopure monomer could lead to the creation of stereoregular polymers with unique chiroptical properties or enhanced biodegradability.
In the realm of supramolecular chemistry and crystal engineering , the molecule's ability to participate in hydrogen bonding through its hydroxyl group, and potentially weaker interactions through its ester groups, could be exploited. Systematic studies of its self-assembly and co-crystallization with other molecules could lead to the discovery of new crystalline materials with interesting optical or host-guest properties.
Advanced Catalytic Applications of this compound Derivatives
Beyond being a target for synthesis, derivatives of this compound could themselves function as key components of new catalytic systems. The combination of a hydroxyl group and one or both carboxylate functionalities (after hydrolysis) makes it an ideal candidate for a chiral ligand in asymmetric catalysis.
Future work could involve the synthesis of metal complexes where a deprotonated this compound derivative acts as a bidentate or tridentate ligand. These chiral metal complexes could then be screened for their efficacy in a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or epoxidations. The modular nature of the ligand would allow for systematic tuning of its steric and electronic properties by modifying the ester groups or the hydroxyl function.
Moreover, this compound could serve as a chiral backbone for the development of organocatalysts . For example, the hydroxyl group could be functionalized with a catalytically active moiety, such as a thiourea (B124793) or a primary amine, to create a new class of bifunctional catalysts.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a key trend in modern chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. rsc.org Future research should explore the integration of the synthesis and derivatization of this compound into flow chemistry platforms .
The synthesis of the molecule itself, for instance via the catalytic hydrogenation of Dimethyl 2-oxopentanedioate, could be performed in a packed-bed reactor containing a heterogeneous catalyst. rsc.org This would allow for continuous production and easy separation of the product from the catalyst. Subsequent derivatization reactions could be carried out in-line by introducing new reagent streams, enabling a multi-step synthesis to be performed in a single, automated process.
Automated synthesis platforms , guided by real-time analytics such as online mass spectrometry or NMR, could be employed to rapidly screen reaction conditions and optimize the synthesis of this compound and its derivatives. rsc.org This high-throughput approach would accelerate the discovery of novel reactivity and the development of new applications for this versatile chemical building block.
Q & A
Q. How to validate mechanistic pathways for hydrolysis using isotopic labeling?
- Methodological Answer: Synthesize ¹⁸O-labeled this compound and track isotopic distribution via MS. Compare experimental results with in silico hydrolysis simulations. Use kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
Data Management and Analysis
- Best Practices:
- Use chemical software (e.g., AI-driven platforms) for encrypted data storage, ensuring reproducibility and compliance with FAIR principles .
- Include raw data in appendices, with processed datasets (e.g., kinetic curves, spectral peaks) in the main text. Highlight unresolved questions in the conclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
